N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide
Description
N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a piperazine ring substituted with a phenylpyrimidine moiety, making it a valuable molecule in various fields of study.
Properties
IUPAC Name |
N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16(21(29)25(2)3)23-19(28)15-26-11-13-27(14-12-26)18-9-10-22-20(24-18)17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOILOGAMXSXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)CN1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the phenylpyrimidine group. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures (ranging from -10°C to 100°C), inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[[2-[4-(2-pyridyl)piperazin-1-yl]acetyl]amino]propanamide
- N,N-dimethyl-2-[[2-[4-(2-quinolinyl)piperazin-1-yl]acetyl]amino]propanamide
Uniqueness
N,N-dimethyl-2-[[2-[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]acetyl]amino]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpyrimidine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
